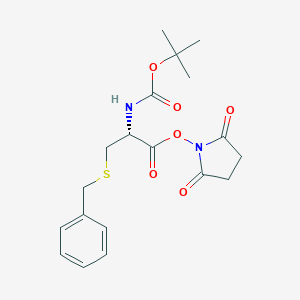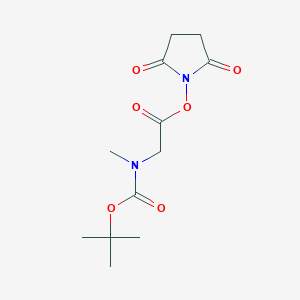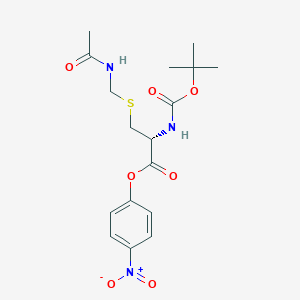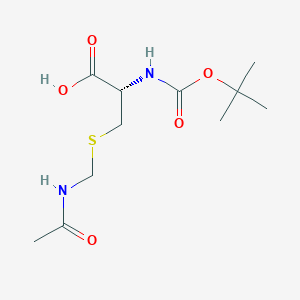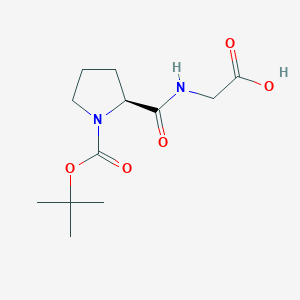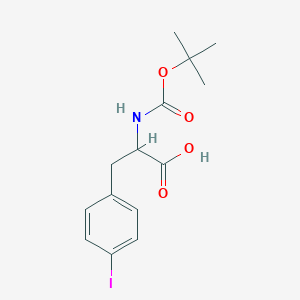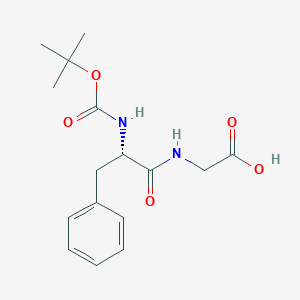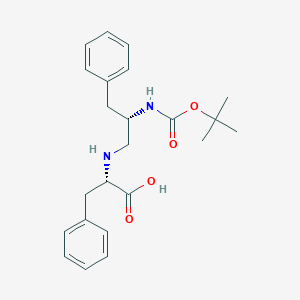
Ácido 2-((terc-butoxicarbonil)(metil)amino)-2-fenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ácido 2-((terc-butoxicarbonil)(metil)amino)-2-fenilacético: Aplicaciones en la Investigación Científica:
Síntesis de Péptidos
Este compuesto se utiliza comúnmente en la síntesis en fase sólida de péptidos. Actúa como precursor de aminoácidos que se puede incorporar a cadenas peptídicas durante la síntesis. El grupo terc-butoxicarbonil (Boc) sirve como grupo protector para la función amino durante el proceso de síntesis, que se puede eliminar en condiciones ácidas sin afectar al resto de la molécula .
Ensamblaje de Proteínas
Tiene aplicaciones en la dirección del ensamblaje de proteínas a través de motivos de reconocimiento molecular sintéticos. Esto implica utilizar el compuesto como bloque de construcción para crear estructuras proteicas complejas con funciones específicas .
Estudios de Actividad Antibiótica y Hemolítica
El compuesto se utiliza en la síntesis de análogos cíclicos de la gramicidina S, que se estudian por sus actividades antibiótica y hemolítica. Esto es significativo en el desarrollo de nuevos antibióticos y en la comprensión de las interacciones de la membrana celular .
Síntesis de Inhibidores
Juega un papel en la síntesis de análogos modificados de inhibidores, como los que se utilizan para dirigirse a la proteasa del VHC, una enzima crítica para la replicación del virus de la hepatitis C .
Síntesis de Agonistas de Receptores
Este compuesto también se utiliza en la síntesis en fase sólida de agonistas peptídicos del receptor V1a. Estos agonistas pueden imitar la acción de las hormonas naturales y son importantes para estudiar las funciones de los receptores y las posibles aplicaciones terapéuticas .
Formación de Líquidos Iónicos
El compuesto participa en la formación de líquidos iónicos de aminoácidos protegidos con terc-butoxicarbonil (Boc-AAIL), que se utilizan como materiales de partida en la síntesis de dipéptidos con reactivos de acoplamiento comúnmente utilizados .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as boc-protected amino acids, are often used in the synthesis of peptides . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .
Mode of Action
The mode of action of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is likely related to its role as a Boc-protected amino acid. In peptide synthesis, the Boc group can be selectively removed under acidic conditions, allowing for controlled peptide bond formation .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in the synthesis of peptides and proteins, which are integral components of numerous biochemical pathways .
Result of Action
The result of the action of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is likely the formation of peptides through controlled peptide bond formation . The Boc group protects the amino group during synthesis, preventing side reactions and allowing for the creation of specific peptide sequences .
Action Environment
The action of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is highly dependent on the environmental conditions. For instance, the removal of the Boc group requires acidic conditions . Furthermore, factors such as temperature, solvent, and pH can influence the efficiency and selectivity of peptide bond formation .
Propiedades
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619276 |
Source


|
| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-08-7 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

